Journal Name:EnergyChem
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Analysis of Si Back-Contact for Chalcogenide Perovskite Solar Cells Based on BaZrS3 Using SCAPS-1D
EnergyChem ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1002/adts.202200820
Barium zirconium sulfide (BaZrS3), a chalcogenide perovskite, is attracting a lot of attention for thin-film photovoltaic (PV) application. Unlike the lead halide perovskites, it is stable and does not contain toxic elements. Herein, PV devices incorporating barium zirconium sulfide (BZS) are investigated numerically as a photoabsorber with a back-contact layer of both crystalline and amorphous p+ type silicon, using a Solar Cell Capacitance Simulator software-1D. The titanium (Ti) alloyed BZS, which has an electron-energy bandgap close to optimum for a single junction PV device, is also investigated. A systematic study is carried out by varying the thickness, doping density, and defect density in the BZS layer. Among the two phases of Si, the amorphous one results in higher photoconversion efficiency (PCE) due to a favorable energy band alignment with BZS. The corresponding best PCEs predicted from the study are 19.7% for BZS films and 30% for Ba(Zr0.95Ti0.05)S3 films with the amorphous Si as back-contact.
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Tuning of the Electronic and Optical Properties of Monolayer GaSe Via Strain (Adv. Theory Simul. 7/2023)
EnergyChem ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1002/adts.202370016
Strain engineering plays a crucial role in tuning the electronic structure and optical properties of 2D materials. In article number 2200950,Vo Khuong Dien and co-workers investigate the impact of strain on the electronic and optical properties of monolayer GaSe, revealing modifications in band gaps, excitonic effects, and strain-dependent optical spectra. These findings showcase the potential of strain engineering for designing innovative optoelectronic devices using GaSe materials.
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Correlating the Nonlinear Roughening and Optical Properties of Anatase Thin Films—A Fractal Geometric Approach
EnergyChem ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1002/adts.202300238
The anatase phase of TiO2 is highly suitable for photocatalytic application consequently, prerequisite an unpretentious scale-independent understanding of its roughening-facilitated surface topography dynamics. Herein, the nonlinear roughening in anatase thin films and its correlation with the nonlinear trend of optical properties in the framework of fractal geometry are investigated. The self-affine nature of analyzed surfaces is confirmed from the autocorrelation function. The dynamic scaling exponents indicate the existence of Kardar–Parisi–Zhang scaling in surface growth. In addition, the trend of generalized Hurst exponent and mass exponent indicates insignificant multifractal characteristics in the analyzed surfaces. Moreover, fractal analysis explains and aids to description of roughening trend from stereometric and Minkowski functionals analysis. Furthermore, the significance of fractal dimension for probing the surface roughening is validated from the principal component analysis. Consequently, variation in optical bandgap and linear refractive index are investigated in regards to the fractal dimension and root mean-squared surface slope and regression equations are proposed for tuning of bandgap.
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Capacity Consistency Prediction and Process Parameter Optimization of Lithium-Ion Battery based on Neural Network and Particle Swarm Optimization Algorithm
EnergyChem ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1002/adts.202300125
The grading capacity of lithium-ion battery is an important basis for evaluating battery quality. Aiming at the difficulty of determining the critical control factors and the threshold of the control parameters in the lithium-ion battery manufacturing process, a capacity prediction and process parameter optimization model of lithium-ion battery is proposed by combining the back propagation (BP) and particle swarm optimization (PSO) algorithms. First, the BP method is applied to establish the nonlinear mapping relationship between process data and grading capacity, which is regarded as the capacity consistency prediction model. Second, using the prediction model as fitness function and combining with PSO algorithm, the optimization model of process parameters is established. Finally, under the given initial process parameters from the lithium-ion battery pilot line, it is carried out to obtain the best process parameter formula. The results show that the BP method has an accurate capacity consistency prediction effect. Combined with PSO algorithm, the optimized process parameters are obtained, which significantly improves the capacity consistency of lithium-ion batteries. The results serve as an engineering application method to guide the selection and confirmation of process parameters at the battery design stage.
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Photoelectric Performance of Several Dithienoheterocycles Dyes and Nanocomposite of Dyes/Graphene Quantum Dots for DSSCs
EnergyChem ( IF 0 ) Pub Date: 2023-05-21 , DOI: 10.1002/adts.202200940
Three D-A’-π-A type of metal-free organic sensitizers, which are based on naphtho [2,3-d] [1-3] triazole entity as auxiliary acceptor and several dithienoheterocycles (cyclopentadithiophene, dithieno[3,2-b:2’,3’-d]silole, dithieno[3,2-b:2’,3’-d]pyrrole) as π-conjugated bridge, are investigated using density functional theory (DFT)/time-dependent DFT methods. First, the influence of different π-bridges on the photovoltaic properties in three dyes is analyzed by mainly studying geometry structures, spectral characteristics, electron injection, dye regeneration, and charge difference density to explain highest performance of HJL-3. Second, molecular design of introducing graphene quantum dots (GQDs) is carried out, and the results find that HJL-3@GQDs display better photoelectric performance because GQDs have a positive impact on some parameters (such as light-harvesting efficiency, electron injection amounts, dipole moment, and so on) upon introducing GQDs. This work provides a reasonable explanation for the experiment and a way to regulate performance of dye-sensitized solar cells.
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Dynamical Numerical Model of the Molluscan Radula in its Interaction with the Substrate and Food Particles
EnergyChem ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1002/adts.202300055
The radula, a chitinous membrane with teeth, is the molluscan autapomorphy for food gathering and processing. Even though this structure is studied for decades, the interplay between the structure and the particular food or/and the substrate remains mostly enigmatic. Here, we provide a numerical model approach to understand the relationship between structure, feeding efficiency, and partial work performed by the system. This first simple dynamic numerical radular model interacts with the food particles and the uneven substrate. This protocol can be applied to any system in the future, as the parameters (interaction between structures, adhesion, size of food particles, attachment angle of teeth to membrane, etc.) can be easily altered. This will shed light on the biomechanical adaptations of this feeding structure (e.g., wear and failure prevention) to the specific environment.
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Calculation Model of Contact Load and Axial Stiffness of Planetary Thread Roller Bearing Based on Direct Stiffness Method
EnergyChem ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1002/adts.202300126
Planetary Threaded Roller Bearing (PTRB) is a new bearing suitable for the heavy load linear drive mechanism. The load is transferred internally through annular threads, affecting the bearing capacity of the thread's contact load distribution characteristics. The structure of PTRB is discretized to study the contact load distribution of PTRB. The axial stiffness of the thread's teeth, its axial stiffness, and the contact stiffness of contact points are calculated. Moreover, a 1D equivalent spring network model is proposed based on discretized structure and stiffness. The PTRB contact load calculation model is proposed using the direct stiffness method and a 1D equivalent spring network model. Finally, the accuracy of the model proposed in this paper for calculating the contact load distribution of threaded teeth is verified by comparing the results obtained from theoretical model calculations, finite element methods, and experiments. The theoretical model proposed in this paper can provide theoretical guidance for PTRB parameters.
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Mechanical Perspective of CsSe Half-Metallic Ferromagnet from DFT
EnergyChem ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1002/adts.202300098
CsSe is reported as a half-metallic ferromagnet compound which is optimized using the first principle calculation, but it is yet to prepared experimentally. CsCl-type and NaCl-type structures are preferred in literature to form from their electronic structures. Whether these two structures physically withstand or not is still unclear. Their mechanical properties can give a clear picture. The present study works in this direction and uncovers the mechanical perspective using DFT (Density Functional Theory) framework. The elastic stiffness tensor is obtained first, evaluated the mechanical parameters and then revealed how the mechanical formation is possible. Overall study elucidates to the evidence of why the CsSe compound occurs in CsCl-type and how it has withstood at a room temperature using the elastic and mechanical properties through DFT. The stability of CsCl-type has been confirmed from the phonon dispersion by DFPT (Density Functional Perturbation Theory) in this paper. The study also conducted the examination of the CsCl-type's spintronic nature.
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Tuning of the Electronic and Optical Properties of Monolayer GaSe Via Strain
EnergyChem ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1002/adts.202200950
This paper investigates strain effects on the electronic and optical properties of monolayer GaSe using first-principles calculations. The geometric deformation significantly alters energy dispersion, band gap, and the band edge states of GaSe. The band gap evolution exhibits both linearly and nonlinearly with the strains and is strongly dependent on the types of deformation and the direction of the modifications. The external mechanical strains also significantly tailor the optical properties of GaSe, the exciton binding energy is strongly reduced when the tensile strain is applied, while the opposite way is true for compressive stress. Moreover, the inhomogeneous strain also induces a nonuniform electronic screening environment and strong polarization in the absorption spectra. The calculations demonstrate that the electronic and optical properties of GaSe monolayer can be significantly tuned by using strain engineering which appears as a promising way to design novel optoelectronic devices.
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Predicting Electronic Structure of Realistic Amorphous Surfaces
EnergyChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/adts.202300292
Amorphous materials underlie the functionality of many devices in photocatalysis, electronics, and other technological applications. The performance of such devices is largely altered by the interfacial characteristics of the material motivating better understanding of their structure function relationships. However, open questions remain about how to generate atomistic representations of amorphous surfaces that are realistic while being amenable to computational study using electronic structure methods. Here, model parameters are explored to generate accurate amorphous surface models using prototypical amorphous titanium dioxide and a melt-quench approach. In particular, non-standard model considerations such as minimum sample size, unit cell size, and quench conditions are varied to efficiently explore amorphous structural space. The results indicate different modeling parameters have a substantial effect on surface morphology and electronic structure that significantly alters the interpretations gained by computational study of amorphous interfaces. Critically, it is shown that the structural motifs that contribute to such differences are not detectable by short range structural analysis that has traditionally been used to assess the quality of melt-quench derived amorphous structures.
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